EA4 EA4 rPLA2 is a calcium-dependent cytosolic phospholipase A2 (cPLA2) initially isolated and characterized from bovine and human red blood cells (RBCs). It has a molecular mass of 42 kDa and biochemical properties similar to cPLA2 Type IV. EA4 is a quinone derivative that inhibits rPLA2 with a Ki of 130 µM. It inhibits the ionophore-induced arachidonic acid release from human and bovine red blood cells (RBCs), indicating that rPLA2 is responsible for the Ca2+-dependent release of arachidonic acid from mammalian RBCs. EA4 causes significant time- and concentration-dependent induction of cytochrome P450 1A1 (CYP1A1) mRNA and protein in murine hepatoma Hepa-1c1c7 cells. EA4 also modulates CYP1A1 and CYP1B1 expression in other cell lines such as MCF-7, Hep-G2, and HL-60.2

Brand Name: Vulcanchem
CAS No.: 389614-94-2
VCID: VC0005485
InChI: InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3
SMILES: CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
Molecular Formula: C19H17ClN2O2
Molecular Weight: 340.8 g/mol

EA4

CAS No.: 389614-94-2

Cat. No.: VC0005485

Molecular Formula: C19H17ClN2O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

EA4 - 389614-94-2

Specification

Description rPLA2 is a calcium-dependent cytosolic phospholipase A2 (cPLA2) initially isolated and characterized from bovine and human red blood cells (RBCs). It has a molecular mass of 42 kDa and biochemical properties similar to cPLA2 Type IV. EA4 is a quinone derivative that inhibits rPLA2 with a Ki of 130 µM. It inhibits the ionophore-induced arachidonic acid release from human and bovine red blood cells (RBCs), indicating that rPLA2 is responsible for the Ca2+-dependent release of arachidonic acid from mammalian RBCs. EA4 causes significant time- and concentration-dependent induction of cytochrome P450 1A1 (CYP1A1) mRNA and protein in murine hepatoma Hepa-1c1c7 cells. EA4 also modulates CYP1A1 and CYP1B1 expression in other cell lines such as MCF-7, Hep-G2, and HL-60.2

CAS No. 389614-94-2
Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
IUPAC Name 7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Standard InChI InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3
Standard InChI Key XAZVKSMDPVMMPP-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator